An In-depth Technical Guide to 3-Bromophenylsulfur Pentafluoride
An In-depth Technical Guide to 3-Bromophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromophenylsulfur pentafluoride is an organofluorine compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The presence of the pentafluorosulfanyl (SF5) group, often considered a "super-trifluoromethyl" group, imparts unique electronic and physicochemical properties to the aromatic ring.[2][3] This functional group is highly electronegative and sterically demanding, which can significantly influence the biological activity, metabolic stability, and lipophilicity of parent molecules.[4][5] Consequently, 3-Bromophenylsulfur pentafluoride serves as a valuable building block for the synthesis of novel therapeutic agents and advanced materials.[1] This guide provides a comprehensive overview of its properties, synthesis, and handling.
Core Properties
The fundamental chemical and physical properties of 3-Bromophenylsulfur pentafluoride are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H4BrF5S | [6] |
| Molecular Weight | 283.06 g/mol | [6] |
| CAS Number | 672-30-0 | [6][7][8] |
| Appearance | Liquid | [7] |
| Boiling Point | 82 °C @ 12 mmHg | [7] |
| 69-70 °C @ 10 mmHg | [9] | |
| Flash Point | 87.8 °C | [7] |
| Purity | min. 95% (GC) | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Bromophenylsulfur pentafluoride. Key nuclear magnetic resonance (NMR) data is presented below.
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) | Reference Solvent |
| ¹H NMR | 7.91 | t | CDCl₃ |
| 7.72-7.64 | m | CDCl₃ | |
| 7.35 | t | CDCl₃ | |
| ¹⁹F NMR | 83.55-82.47 | m (1F, SF) | CDCl₃ |
| 63.13 | d (4F, SF₄) | CDCl₃ |
Source:[9]
Synthesis Protocols
The synthesis of 3-Bromophenylsulfur pentafluoride can be achieved through various methods, primarily involving the introduction of the pentafluorosulfanyl group onto a brominated aromatic precursor.
Negishi Cross-Coupling Approach
One documented method involves a Negishi cross-coupling reaction. While the direct synthesis of 3-Bromophenylsulfur pentafluoride via this method is not explicitly detailed in the provided results, a general procedure for a similar transformation is described. This can be adapted by using an appropriate zinc-based reagent with a brominated phenyl precursor in the presence of a palladium catalyst.
A general experimental workflow for a Negishi cross-coupling reaction to synthesize a related compound is outlined below.[10]
Detailed Steps:
-
Zinc Activation: Zinc dust is heated under vacuum to activate its surface.
-
Organozinc Reagent Formation: A catalytic amount of iodine in dry DMF is heated, followed by the addition of the iodo-alanine derivative. This mixture is heated to form the organozinc reagent.
-
Coupling Reaction: To the freshly prepared organozinc reagent, (3-Bromophenyl)sulfur pentafluoride, a palladium catalyst such as Pd(dba)₂, and a phosphine ligand like P(o-tol)₃ are added.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 50 °C) for several hours, followed by stirring at room temperature.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Oxidative Fluorination
Another general approach for the synthesis of aryl sulfur pentafluorides involves the oxidative fluorination of diaryl disulfides.[2][3] This is typically a two-step process.
Detailed Steps:
-
Formation of Arylsulfur Chlorotetrafluoride: The starting material, a diaryl disulfide or aryl thiol, is treated with chlorine gas in the presence of an alkali metal fluoride. This reaction yields the intermediate arylsulfur chlorotetrafluoride.[2]
-
Conversion to Arylsulfur Pentafluoride: The isolated arylsulfur chlorotetrafluoride is then treated with a fluoride source, such as zinc fluoride (ZnF₂) or hydrogen fluoride (HF), to produce the final arylsulfur pentafluoride.[2][3]
Applications in Drug Development
The pentafluorosulfanyl group is increasingly utilized as a bioisostere for other functional groups in drug design.[5] Its unique properties can lead to improved potency, metabolic stability, and pharmacokinetic profiles of drug candidates. The SF5 group is often used as a replacement for trifluoromethyl, tert-butyl, halogen, or nitro groups.[5] The introduction of fluorine-containing moieties is a well-established strategy in the development of pharmaceuticals, with numerous FDA-approved drugs containing fluorine.[11] 3-Bromophenylsulfur pentafluoride serves as a key starting material for incorporating the 3-(pentafluorosulfanyl)phenyl motif into complex molecules.
Safety and Handling
3-Bromophenylsulfur pentafluoride is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification:
-
GHS Classification:
Precautionary Measures:
-
Handling:
-
Personal Protective Equipment (PPE):
-
Storage:
First Aid Measures:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[12]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical advice if you feel unwell.[12]
-
If swallowed: Rinse mouth. Get medical advice.[12]
This technical guide provides a summary of the key properties and protocols related to 3-Bromophenylsulfur pentafluoride. For more detailed information, researchers should consult the cited literature and relevant safety data sheets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7015176B2 - Process for the synthesis of aryl sulfurpentafluorides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. (3-Bromophenyl)sulfur pentafluoride | C6H4BrF5S | CID 2779192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. calpaclab.com [calpaclab.com]
- 9. WO2010014665A1 - Methods for producing arylsulfur pentafluorides - Google Patents [patents.google.com]
- 10. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
